An In-depth Technical Guide to the Basic Properties of (2-Chlorophenyl)(piperidin-4-yl)methanone
An In-depth Technical Guide to the Basic Properties of (2-Chlorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)(piperidin-4-yl)methanone is a synthetic organic compound featuring a 2-chlorophenyl group bonded to a piperidin-4-yl ketone moiety. This molecule belongs to the broader class of aryl-piperidine ketones, a structural motif present in numerous biologically active compounds. While direct research on this specific positional isomer is limited in publicly accessible literature, its structural similarity to other well-studied compounds allows for a comprehensive analysis of its core properties.
This guide provides a detailed examination of the fundamental physicochemical properties, a plausible synthetic route, analytical methodologies, and the potential pharmacological context of (2-Chlorophenyl)(piperidin-4-yl)methanone. By leveraging data from its close structural analogue, the 4-chloro isomer, and established principles of medicinal chemistry, this document aims to equip researchers with the foundational knowledge required for its synthesis, characterization, and further investigation.
Core Physicochemical and Structural Properties
The defining features of (2-Chlorophenyl)(piperidin-4-yl)methanone are its aromatic chlorinated ring and the basic piperidine heterocycle. The presence of the secondary amine in the piperidine ring confers basicity to the molecule, allowing for the formation of acid addition salts, such as the hydrochloride salt, which typically exhibit higher crystallinity and aqueous solubility than the free base.
Structural and Chemical Identifiers
Precise identification is critical for database searches and regulatory purposes. The key identifiers for the target compound and its close isomers are summarized below.
| Property | (2-Chlorophenyl)(piperidin-4-yl)methanone (Hydrochloride) | (4-Chlorophenyl)(piperidin-4-yl)methanone (Free Base)[1] | (4-Chlorophenyl)(piperidin-4-yl)methanone (Hydrochloride)[2][3] |
| Molecular Formula | C₁₂H₁₅Cl₂NO | C₁₂H₁₄ClNO | C₁₂H₁₅Cl₂NO |
| Molecular Weight | 260.16 g/mol | 223.70 g/mol | 260.16 g/mol |
| CAS Number | 139341-49-2 | 53220-41-0 | 55695-51-7 |
| Appearance | Not specified | Off-White Solid | Off-White Solid |
| Melting Point | Not specified | Not specified | 238-239 °C |
| Boiling Point | Not specified | Not specified | 356.2 °C at 760 mmHg |
Predicted Physicochemical Parameters (Lipophilicity and Basicity)
Lipophilicity (logP) and basicity (pKa) are crucial determinants of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). In the absence of experimental data for the 2-chloro isomer, predictions based on its structure and comparison with the 4-chloro isomer are necessary.
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pKa (Basicity): The pKa of the piperidine nitrogen is the primary determinant of the molecule's ionization state at physiological pH. The electron-withdrawing effect of the 2-chlorobenzoyl group is expected to lower the basicity of the piperidine nitrogen compared to unsubstituted piperidine. The position of the chlorine atom (ortho vs. para) will subtly influence this effect, but the pKa is anticipated to be in the range of 8.0 - 9.5, ensuring significant protonation at physiological pH (7.4).
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logP/logD (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. For an ionizable compound like this, the distribution coefficient (logD) at a specific pH is a more relevant descriptor. The presence of the chlorine atom increases lipophilicity. At pH 7.4, where the molecule will be partially protonated, the logD value will be lower than the logP of the free base. This balance between lipophilicity and aqueous solubility is critical for membrane permeability and interaction with biological targets.
Synthesis and Purification
The most logical and established method for synthesizing aryl-piperidine ketones is through the acylation of a suitably protected piperidine precursor with an appropriate acyl chloride. This approach offers high yields and regiochemical control.
Retrosynthetic Analysis and Proposed Pathway
A plausible synthetic route involves a two-step process starting from commercially available N-Boc-4-piperidinecarboxylic acid. This strategy utilizes the tert-butyloxycarbonyl (Boc) protecting group to prevent N-acylation of the piperidine ring.
Caption: Proposed two-step synthesis pathway.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate
This key step involves the formation of the carbon-carbon bond between the piperidine ring and the 2-chlorophenyl moiety. A common method is the reaction of an activated carboxylic acid derivative (like an acid chloride) with an organometallic reagent or a Friedel-Crafts type reaction. A more direct and controllable route involves converting the carboxylic acid to an acid chloride and then proceeding.
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Activation of Carboxylic Acid: To a solution of N-Boc-4-piperidinecarboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude N-Boc-4-piperidinecarbonyl chloride.
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Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent like dry 1,2-dichloroethane. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.5 equivalents), in portions at 0 °C.
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Add chlorobenzene (as both reactant and solvent) and allow the mixture to stir at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC.
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Upon completion, the reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl.
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The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
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The crude product is purified by column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection to (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride
-
Dissolve the purified tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate (1 equivalent) in a solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (4M in dioxane or a saturated solution in ethyl acetate) (3-5 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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The resulting precipitate, the hydrochloride salt of the target compound, is collected by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum.
Caption: Experimental workflow for synthesis.
Analytical Characterization
The identity, purity, and integrity of the synthesized compound must be confirmed through a combination of spectroscopic and chromatographic techniques. The following protocols are based on standard methods for similar small molecules and can be adapted as needed.[4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Objective: To determine the purity of the final compound and identify any residual starting materials or byproducts.
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Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
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Detection Wavelength: 230 nm (based on the chromophore).
-
Procedure: A sample solution (approx. 1 mg/mL) is prepared in the mobile phase, injected, and the peak area percentages are calculated to determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of (2-Chlorophenyl)(piperidin-4-yl)methanone.
-
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) for the free base or deuterium oxide (D₂O)/deuterated methanol (CD₃OD) for the hydrochloride salt, with tetramethylsilane (TMS) as an internal standard.
-
Expected ¹H NMR Signals:
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Aromatic Protons: Complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the four protons of the 2-chlorophenyl ring.
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Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm). The proton at the C4 position (methine proton adjacent to the carbonyl) will likely be a multiplet further downfield. Protons on carbons adjacent to the nitrogen will also be downfield.
-
N-H Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the piperidine amine proton.
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Method: Electrospray Ionization (ESI) is typically used. The compound will readily protonate to give a strong [M+H]⁺ ion.
-
Expected m/z:
-
Free Base: C₁₂H₁₄ClNO, Expected [M+H]⁺ ≈ 224.08.
-
The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable.
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Pharmacological Context and Potential Applications
While no specific biological activity has been reported for (2-Chlorophenyl)(piperidin-4-yl)methanone, the aryl-piperidine and aryl-piperazine ketone scaffold is of significant interest in drug discovery.
-
Central Nervous System (CNS) Activity: Many compounds containing the aryl-heterocycle motif interact with CNS targets. For instance, substituted piperazines are known to act as central nervous system stimulants.[5] The structural similarity suggests a potential for interaction with dopaminergic, serotonergic, or adrenergic receptors.
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Anti-inflammatory and Analgesic Potential: Various aryl-piperidine and related heterocyclic structures have been investigated for their anti-inflammatory and analgesic properties.[6][7][8] Some of these effects are mediated through the inhibition of prostaglandin production or interaction with opioid and serotonergic pathways.[6][7]
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Intermediate for Complex Molecules: This compound serves as a valuable building block. The secondary amine of the piperidine ring is a versatile handle for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For example, related structures are used as intermediates in the synthesis of antihistamines like Bepotastine or are found as impurities in drugs like Desloratadine.[4][9]
Safety and Handling
No specific toxicology data is available for (2-Chlorophenyl)(piperidin-4-yl)methanone. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
General safety data sheet (SDS) guidelines for related chemical classes should be followed.[10][11][12][13][14]
Conclusion
(2-Chlorophenyl)(piperidin-4-yl)methanone is a compound with a structural framework that suggests potential for biological activity and utility as a synthetic intermediate. This guide has outlined its fundamental properties by drawing logical inferences from closely related analogues and established chemical principles. The provided synthetic and analytical protocols offer a robust starting point for researchers to produce and characterize this molecule, enabling further exploration of its chemical and biological landscape.
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